1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2246773-50-0
VCID: VC3215266
InChI: InChI=1S/C18H23BF2N2O2/c1-11-15(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-8-7-9-14(20)16(13)21/h7-9H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C
Molecular Formula: C18H23BF2N2O2
Molecular Weight: 348.2 g/mol

1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 2246773-50-0

Cat. No.: VC3215266

Molecular Formula: C18H23BF2N2O2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole - 2246773-50-0

Specification

CAS No. 2246773-50-0
Molecular Formula C18H23BF2N2O2
Molecular Weight 348.2 g/mol
IUPAC Name 1-[(2,3-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C18H23BF2N2O2/c1-11-15(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-8-7-9-14(20)16(13)21/h7-9H,10H2,1-6H3
Standard InChI Key VZZZXCLQCFBMCO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C

Introduction

Structural Characteristics and Physical Properties

Molecular Identity and Composition

1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is a complex organic molecule containing multiple functional groups. The structural framework consists of a pyrazole core substituted with methyl groups at positions 3 and 5, while position 4 features a tetramethyl dioxaborolane moiety and position 1 contains a 2,3-difluorobenzyl group. This arrangement creates a molecule with both aromatic character and a reactive boron center.

Physical and Chemical Properties

While specific physical data for the 2,3-difluoro variant is limited in the available literature, properties can be reasonably inferred from structurally similar compounds. Based on related pyrazole-boronate esters, the compound is expected to exist as a crystalline solid at room temperature. The presence of the pinacol boronate ester group contributes to increased lipophilicity compared to unsubstituted pyrazoles.

Functional GroupContribution to Properties
Pyrazole ringAromatic character, hydrogen bond acceptor capability
2,3-DifluorobenzylIncreased lipophilicity, electron-withdrawing effects
DioxaborolaneLewis acidity, potential for transmetalation reactions
Methyl substituentsEnhanced lipophilicity, steric effects

The boronate ester functionality is particularly significant as it serves as a masked form of a boronic acid, providing enhanced stability while maintaining reactivity for various transformations.

Structural Comparison with Similar Compounds

The structural features of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole can be better understood through comparison with related compounds:

CompoundKey Structural DifferencesSimilarity Index
1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazoleDifferent fluorine positions (2,6 vs. 2,3)0.98
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleMethyl vs. difluorobenzyl at N-1; no substituents at C-50.75
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleLacks N-substitution and methyl groups0.65
1-Methyl-1H-pyrazole-5-boronic acid pinacol esterDifferent position of boronate ester (C-5 vs. C-4)0.70

Synthesis Methodologies

Synthetic Routes

The synthesis of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole likely follows similar protocols to those established for related pyrazole-boronate compounds. Based on known synthetic methods for the 2,6-difluoro analog and similar compounds, several possible synthetic routes can be proposed:

  • N-alkylation of a pre-formed 3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole with an appropriate 2,3-difluorobenzyl halide.

  • Borylation of a preformed 1-(2,3-difluoro-benzyl)-3,5-dimethyl-1H-pyrazole using bis(pinacolato)diboron with a transition metal catalyst.

  • Sequential construction of the pyrazole ring after attachment of the 2,3-difluorobenzyl group to an appropriate precursor.

The most common approach likely involves the N-alkylation strategy, which can be performed under basic conditions similar to those described for related compounds .

Reaction Conditions and Parameters

For the N-alkylation approach, typical reaction conditions would involve:

ParameterTypical ConditionsNotes
BaseSodium hydride (60%) or potassium carbonateNaH used for more reactive alkylations
SolventDMF (N,N-dimethylformamide)Polar aprotic solvent favors SN2 reactions
Temperature0°C initially, then room temperature to 95°CInitial cooling for NaH addition, warming for alkylation
Reaction time1-16 hoursDepending on reactivity of alkylating agent
Alkylating agent2,3-Difluorobenzyl halide (typically bromide or chloride)Must be added after deprotonation of pyrazole

A representative procedure would involve the addition of sodium hydride to a solution of 3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole in DMF at 0°C, followed by warming to room temperature for complete deprotonation, then addition of the 2,3-difluorobenzyl halide and heating if necessary to complete the reaction .

Purification and Characterization

Following synthesis, the crude product would typically require purification to remove unreacted starting materials and byproducts. Standard purification methods include:

  • Column chromatography on silica gel, typically using a gradient of dichloromethane and tert-butyl methyl ether or petroleum ether and ethyl acetate as mobile phases .

  • Recrystallization from appropriate solvent systems.

Characterization of the final compound would rely on a combination of analytical techniques:

Analytical MethodInformation Provided
NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B)Structural confirmation, purity assessment
Mass spectrometryMolecular weight confirmation (expected M+H⁺ = 349.2)
Elemental analysisConfirmation of elemental composition
HPLCPurity determination
X-ray crystallographyDefinitive three-dimensional structure (if crystalline)

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is primarily determined by the boronate ester functionality at the 4-position of the pyrazole ring. This group makes the compound particularly useful as a building block in various transformations:

  • Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

  • Chan-Lam coupling with amines, phenols, or thiols to form carbon-heteroatom bonds.

  • Oxidation to the corresponding hydroxypyrazole derivative.

  • Transmetalation reactions to form organometallic intermediates.

Applications in Organic Synthesis

ReagentsConditionsExpected Products
Aryl halide, Pd catalyst, baseDioxane/water, 80-110°C4-arylpyrazole derivatives
Vinyl halide, Pd catalyst, baseTHF, room temperature to 60°C4-vinylpyrazole derivatives
Heteroaryl halide, Pd catalyst, baseDMF, 80-100°C4-heteroarylpyrazole derivatives

These transformations would generate libraries of compounds with potential medicinal chemistry applications.

Structure-Activity Relationships

Electronic and Steric Considerations

The structure of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole features several key elements that influence its properties and potential biological activities:

  • The pyrazole ring provides a planar, aromatic scaffold with specific electronic properties and hydrogen-bonding capabilities.

  • The 2,3-difluorobenzyl group introduces electron-withdrawing effects that alter the electronics of the pyrazole nitrogen to which it is attached. The specific 2,3-positioning of the fluorine atoms creates an electronic environment distinct from other substitution patterns.

  • The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk and increased lipophilicity.

  • The tetramethyl dioxaborolane moiety serves as a masked form of a boronic acid, providing both stability and reactivity potential.

Compound TypeBiological ActivityStructural Features Contributing to Activity
N-benzylated pyrazolesKinase inhibitionN-benzyl group serves as a hydrophobic binding element
Fluorinated aromaticsEnhanced membrane permeabilityFluorine substituents increase lipophilicity and metabolic stability
Boron-containing compoundsProteasome inhibitionBoron center acts as electrophilic site for nucleophilic attack
3,5-DimethylpyrazolesAnti-inflammatory activityMethyl groups optimize binding to target proteins

The specific 2,3-difluoro substitution pattern may confer unique binding properties compared to the more commonly studied 2,6-difluoro pattern, potentially altering interactions with biological targets.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural confirmation of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show signals for the methyl groups at the 3,5-positions of pyrazole, the methylene of the benzyl group, the aromatic protons of the difluorobenzyl group, and the methyl groups of the dioxaborolane moiety.

  • ¹³C NMR would display resonances for all carbon atoms in the structure.

  • ¹⁹F NMR would show two distinct signals for the fluorine atoms at the 2,3-positions of the benzyl group.

  • ¹¹B NMR would confirm the presence of the boronate ester.

Mass Spectrometry:
Expected mass spectral data would include:

  • Molecular ion peak [M+H]⁺ at m/z 349.2

  • Fragmentation patterns characteristic of the difluorobenzyl and dioxaborolane moieties

Chromatographic Methods

For purity assessment and isolation, various chromatographic techniques would be applicable:

TechniqueConditionsApplication
HPLCC18 column, acetonitrile/water gradientPurity determination, preparative isolation
TLCSilica gel, dichloromethane/methanolReaction monitoring, purification guidance
Flash chromatographySilica gel, petroleum ether/ethyl acetatePreparative purification

Typical retention time for related compounds under standard HPLC conditions (Acquity UPLC BEH C18, 2.1×50mm, 1.7 micron) would be approximately 1.2-4.3 minutes, depending on the specific gradient employed .

Physical Property Determination

Key physical properties that would be determined for complete characterization include:

  • Melting point (likely in the range of 58-61°C based on related compounds)

  • Solubility profile in various solvents

  • Partition coefficient (LogP)

  • pKa values

  • Crystallographic data (if applicable)

These physical parameters would be essential for assessing the compound's utility in various applications and for predicting its behavior in biological systems or chemical reactions.

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